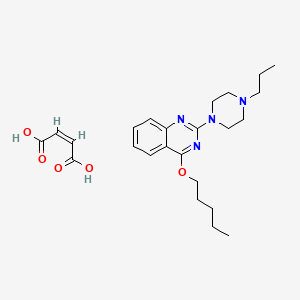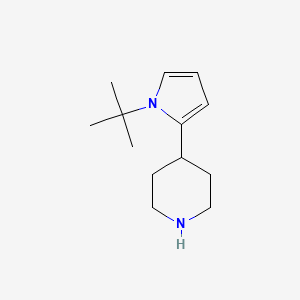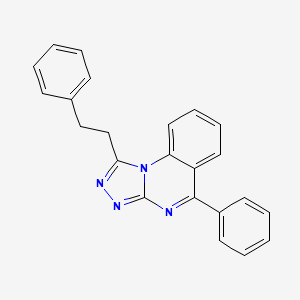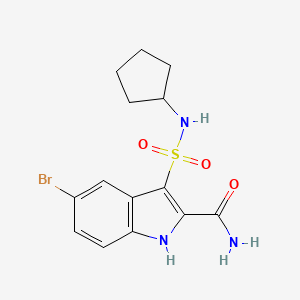
1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-phenyl-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom, a phenyl group, and a phenylsulfonyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-phenyl-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 2-phenylindole to introduce the bromine atom at the 3-position. This is followed by the sulfonylation of the indole nitrogen with phenylsulfonyl chloride under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-phenyl-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-phenyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-phenyl-1-(phenylsulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-phenyl-1-propene: Another brominated compound with different reactivity and applications.
2-Phenylindole: Lacks the bromine and phenylsulfonyl groups, resulting in different chemical properties.
Phenylsulfonyl Chloride: Used as a reagent in the synthesis of sulfonylated compounds.
Uniqueness
3-Bromo-2-phenyl-1-(phenylsulfonyl)-1H-indole is unique due to the combination of the bromine atom, phenyl group, and phenylsulfonyl group attached to the indole core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
88207-50-5 |
|---|---|
Molecular Formula |
C20H14BrNO2S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-phenylindole |
InChI |
InChI=1S/C20H14BrNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H |
InChI Key |
UKWCCEVSEAITBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


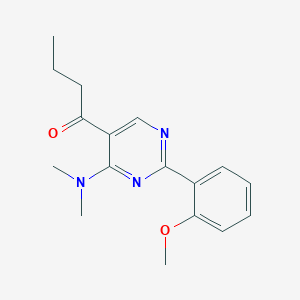
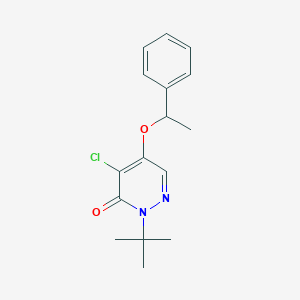
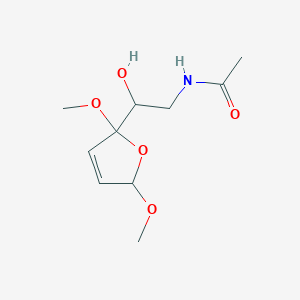
![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)
![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)
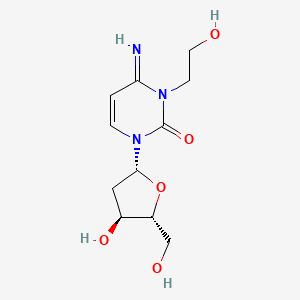

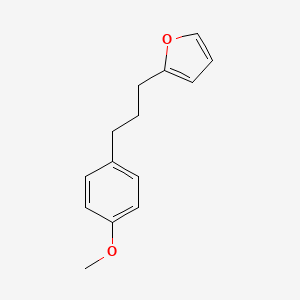
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
